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An In-Depth Technical Guide to 6-(4-Methoxyphenyl)morpholin-3-one: Core Properties and

Characterization

Executive Summary
This technical guide provides a comprehensive overview of 6-(4-Methoxyphenyl)morpholin-
3-one, a heterocyclic compound of significant interest in medicinal chemistry. The morpholin-3-

one scaffold is a well-established "privileged structure" known for conferring favorable

physicochemical and pharmacokinetic properties, making its derivatives promising candidates

in drug discovery.[1] This document details the fundamental properties, a proposed synthetic

pathway, and robust protocols for the structural and analytical characterization of 6-(4-
Methoxyphenyl)morpholin-3-one. It is intended for researchers, chemists, and drug

development professionals seeking to synthesize, characterize, and explore the therapeutic

potential of this and related molecules. While its documented use is as a precursor for

muscular relaxants and tranquilizers, its structural features suggest a broader potential for

biological activity.
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The Morpholin-3-one Scaffold: A Privileged Core in
Medicinal Chemistry
The morpholine ring is a cornerstone in modern drug design, featured in numerous approved

drugs and clinical candidates.[1] Its inclusion in a molecule can enhance aqueous solubility,

improve metabolic stability, and optimize pharmacokinetic profiles, including blood-brain barrier

permeability. The morpholin-3-one variant retains these beneficial properties while introducing

a lactam functionality, which provides an additional site for hydrogen bonding and potential

target interactions. The substitution at the C6 position with an aryl group, such as a 4-

methoxyphenyl ring, is a common strategy to introduce specific interactions with biological

targets, potentially driving potency and selectivity.[2][3] 6-(4-Methoxyphenyl)morpholin-3-one
thus represents a key exemplar of this scaffold, serving both as a valuable synthetic

intermediate and a candidate for biological screening.

Physicochemical and Structural Properties
A summary of the core physicochemical properties of 6-(4-Methoxyphenyl)morpholin-3-one
is presented below. These data are essential for experimental design, including reaction setup,

solvent selection, and analytical method development.

Property Value Source(s)

CAS Number 5196-94-1 [4][5]

Molecular Formula C₁₁H₁₃NO₃ [4][5]

Molecular Weight 207.23 g/mol [4][5]

Physical Description Powder [5]

Purity (Typical) ≥98% [5]

Solubility
Soluble in Chloroform,

Dichloromethane, DMSO
[5]

Storage
2-8°C, Protected from air and

light
[5]
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Synthesis and Purification
While multiple general strategies exist for the synthesis of substituted morpholines, a highly

plausible and efficient route for 6-(4-Methoxyphenyl)morpholin-3-one involves the cyclization

of a key amino alcohol intermediate with a chloroacetylating agent.[6][7] This approach is

favored for its use of readily available starting materials and robust reaction conditions.

Proposed Synthetic Pathway
The synthesis proceeds in two primary steps: (1) preparation of the precursor 2-amino-1-(4-

methoxyphenyl)ethanol, and (2) N-acylation followed by intramolecular Williamson ether

synthesis to form the morpholin-3-one ring.
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Step 1: Precursor Synthesis

Step 2: Cyclization

4-Methoxy-ω-bromoacetophenone

1. NH3 (aq)
2. NaBH4

2-Amino-1-(4-methoxyphenyl)ethanol

2-Amino-1-(4-methoxyphenyl)ethanol

Chloroacetyl Chloride (ClCOCH2Cl)
Base (e.g., K2CO3)

6-(4-Methoxyphenyl)morpholin-3-one

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of 6-(4-Methoxyphenyl)morpholin-3-one.
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Step-by-Step Experimental Protocol
Objective: To synthesize and purify 6-(4-Methoxyphenyl)morpholin-3-one.

Materials:

2-Amino-1-(4-methoxyphenyl)ethanol

Chloroacetyl chloride

Potassium carbonate (K₂CO₃), anhydrous

Acetonitrile (ACN), anhydrous

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel (for column chromatography)

Ethyl acetate and Hexanes (for chromatography)

Protocol:

Reaction Setup: To a solution of 2-amino-1-(4-methoxyphenyl)ethanol (1.0 eq) in anhydrous

acetonitrile (0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add anhydrous

potassium carbonate (3.0 eq).

Acylation: Cool the suspension to 0°C in an ice bath. Add chloroacetyl chloride (1.1 eq)

dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.[8]

Cyclization: After the addition is complete, remove the ice bath and allow the mixture to

warm to room temperature. Heat the reaction to 60°C and stir for 12-18 hours. Monitor

reaction progress by Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts.

Concentrate the filtrate under reduced pressure.

Extraction: Redissolve the residue in dichloromethane (DCM) and wash sequentially with

saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate in vacuo to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexanes to afford the pure 6-(4-
Methoxyphenyl)morpholin-3-one.

Structural and Purity Characterization
Unambiguous characterization is critical to confirm the identity and purity of the synthesized

compound. A multi-technique approach involving NMR, Mass Spectrometry, and HPLC is

standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for structural elucidation of organic molecules. The

predicted chemical shifts are based on established values for similar structural motifs.[9][10]

Click to download full resolution via product page

Caption: Structure of 6-(4-Methoxyphenyl)morpholin-3-one for NMR assignment.

4.1.1 Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃) Causality: The electron-withdrawing

nature of the adjacent oxygen and nitrogen atoms deshields the protons on the morpholine

ring, shifting them downfield. The aromatic protons are split into two distinct doublets due to

restricted rotation and the electronic effect of the methoxy group. The methoxy protons appear

as a characteristic singlet.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 16 Tech Support

https://www.benchchem.com/product/b570753/docs?utm_src=pdf-body#6-4-methoxyphenyl-morpholin-3-one-basic-properties-and-characterization
https://www.benchchem.com/product/b570753/docs?utm_src=pdf-body#6-4-methoxyphenyl-morpholin-3-one-basic-properties-and-characterization
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://www.benchchem.com/product/b570753/docs?utm_src=pdf-body-img#6-4-methoxyphenyl-morpholin-3-one-basic-properties-and-characterization
https://www.benchchem.com/product/b570753/docs?utm_src=pdf-body#6-4-methoxyphenyl-morpholin-3-one-basic-properties-and-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570753?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.30 d, J ≈ 8.8 Hz 2H Ar-H (H-2', H-6')

Protons ortho to

the morpholine

ring attachment.

~6.90 d, J ≈ 8.8 Hz 2H Ar-H (H-3', H-5')

Protons ortho to

the methoxy

group, shielded

by its electron-

donating effect.

~4.80 dd 1H H-6

Methine proton

adjacent to both

the ring oxygen

and the aromatic

ring.

~4.30 s 2H H-2

Methylene

protons adjacent

to the carbonyl

group.

~3.80 s 3H -OCH₃
Methoxy group

protons.

~3.70 - 3.50 m 2H H-5

Methylene

protons adjacent

to the ring

nitrogen.

~3.40 br s 1H N-H

Amide proton,

may be broad

and

exchangeable

with D₂O.

4.1.2 Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃) Causality: The carbonyl carbon is

significantly deshielded, appearing far downfield. Carbons attached to heteroatoms (O, N) are
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also shifted downfield compared to standard alkanes.[11]

Chemical Shift (δ, ppm) Assignment Rationale

~168.0 C=O (C-3) Carbonyl carbon of the lactam.

~159.5 C-4'
Aromatic carbon bearing the

methoxy group.

~131.0 C-1'
Aromatic carbon attached to

the morpholine ring.

~128.0 C-2', C-6'
Aromatic CH carbons ortho to

the morpholine attachment.

~114.0 C-3', C-5'
Aromatic CH carbons ortho to

the methoxy group.

~75.0 C-6
Methine carbon attached to the

ring oxygen and aromatic ring.

~68.0 C-2
Methylene carbon adjacent to

the carbonyl group.

~55.3 -OCH₃ Methoxy carbon.

~48.0 C-5
Methylene carbon adjacent to

the ring nitrogen.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern,

which serves as a molecular fingerprint.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or

acetonitrile.

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 16 Tech Support

https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570753?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization: Acquire data in positive ion mode. The electrospray process will protonate the

molecule.

Analysis: Identify the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to observe fragmentation.

Predicted Mass Spectrum Data: Causality: The fragmentation is dictated by the most stable

carbocations and neutral losses that can be formed. Cleavage alpha to the ring heteroatoms

and loss of small, stable molecules are common pathways.[12]

m/z Ion Rationale

208.0917 [M+H]⁺

Protonated molecular ion

(Exact Mass: 207.0844 for

C₁₁H₁₃NO₃).

230.0736 [M+Na]⁺
Sodium adduct of the

molecular ion.

135.0805 [C₉H₁₁O]⁺

Loss of the morpholin-3-one

fragment via cleavage of the

C6-C1' bond, followed by

rearrangement.

107.0491 [C₇H₇O]⁺
Benzylic cleavage with loss of

the methoxy group.

High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of a compound.

Protocol: Reversed-Phase HPLC for Purity Analysis

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 10% B to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Result: A pure sample should exhibit a single major peak. Purity is calculated based on the

area percentage of the main peak.

Potential Biological Activity and Applications
The primary documented application of 6-(4-Methoxyphenyl)morpholin-3-one is as a

chemical intermediate for synthesizing muscular relaxants and tranquilizers.[4][5] This suggests

that derivatives of this compound may modulate the central nervous system (CNS), potentially

through interaction with receptors such as the GABAₐ receptor, a common target for anxiolytic

and sedative-hypnotic drugs.

Furthermore, the 6-aryl substituted heterocyclic motif is prevalent in compounds targeting other

diseases. For instance, similarly substituted quinazolines and indoles have shown potent

activity as inhibitors of tubulin polymerization, a validated anti-cancer strategy.[2][13] The

structural features of 6-(4-Methoxyphenyl)morpholin-3-one make it a compelling candidate

for screening in various biological assays, particularly in oncology and neuroscience.
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CNS Activity (Hypothesized) Anticancer Activity (Hypothesized)
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(Antiproliferative Effect)

Disruption
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Caption: Hypothesized biological targets for 6-(4-Methoxyphenyl)morpholin-3-one.

Summary and Future Directions
6-(4-Methoxyphenyl)morpholin-3-one is a valuable heterocyclic compound built upon the

privileged morpholine scaffold. This guide has provided a framework for its synthesis and a

detailed, multi-faceted strategy for its comprehensive characterization. The proposed protocols

for NMR, MS, and HPLC are robust and based on established chemical principles, providing a

clear path for any researcher working with this molecule.

Future research should focus on validating the proposed synthetic route and obtaining

experimental characterization data to confirm the predicted spectral features. The most

significant opportunity lies in the biological evaluation of this compound and its derivatives.

Screening against CNS targets (e.g., GABA, serotonin, dopamine receptors) and in cancer cell
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lines is highly warranted to uncover its full therapeutic potential beyond its current role as a

synthetic precursor.
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